ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.: 488747-44-0
Cat. No.: VC4890311
Molecular Formula: C19H20N2O5S
Molecular Weight: 388.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488747-44-0 |
|---|---|
| Molecular Formula | C19H20N2O5S |
| Molecular Weight | 388.44 |
| IUPAC Name | ethyl 6-(3-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C19H20N2O5S/c1-4-25-18(24)16-11(2)20-19-21(15(23)8-9-27-19)17(16)13-6-5-7-14(10-13)26-12(3)22/h5-7,10,17H,4,8-9H2,1-3H3 |
| Standard InChI Key | GEAPCOGOJCHKRT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC(=O)C)C(=O)CCS2)C |
Introduction
Ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate is a complex organic compound with a molecular formula of C19H20N2O5S. This compound belongs to the pyrimido[2,1-b] thiazine class, which is known for its diverse biological activities and therapeutic potential. The compound's structure features a bicyclic system incorporating both nitrogen and sulfur atoms, with an acetyloxyphenyl substituent that contributes to its chemical reactivity and potential biological activity.
Synthesis and Preparation
The synthesis of ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b] thiazine-7-carboxylate typically involves multi-step reactions that require careful control of reaction conditions. Common methods include the use of ethyl 2-chloroacetoacetate for initial steps, followed by intramolecular cyclization and further modifications to introduce the acetyloxyphenyl group. The synthesis process is similar to that of other pyrimido[2,1-b] thiazine derivatives, which often involve microwave irradiation for efficient cyclization .
Biological Activity Comparison Table
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume